2-Nitro-3-(trifluoromethyl)benzonitrile
Description
2-Nitro-3-(trifluoromethyl)benzonitrile is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a nitro (-NO₂) group at position 2, a trifluoromethyl (-CF₃) group at position 3, and a nitrile (-CN) group. Nitro and trifluoromethyl groups are electron-withdrawing, influencing reactivity, solubility, and electronic characteristics, while the nitrile group enhances utility in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
2-nitro-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13(14)15/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXVUFPYTGHDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(trifluoromethyl)benzonitrile typically involves the nitration of 3-(trifluoromethyl)benzonitrile. One common method includes the following steps:
- p-Methyl trichlorotoluene is fluorinated using anhydrous hydrogen fluoride to obtain p-methyl trifluorotoluene. p-Methyl benzotrifluoride is nitrated with mixed acid to obtain 4-methyl-3-nitro benzotrifluoride.
Chlorination: 4-Methyl-3-nitrobenzotrifluoride undergoes chlorination using chlorine to obtain 4-trichloromethyl-3-nitrobenzotrifluoride.
Ammonolysis: The final step involves ammonolysis of 4-trichloromethyl-3-nitrobenzotrifluoride by ammonia to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of specific catalysts and controlled reaction conditions to ensure high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form different products.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as ammonia or amines can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Reduction: 2-Amino-3-(trifluoromethyl)benzonitrile.
Substitution: Various amides or carboxylic acids depending on the nucleophile used.
Oxidation: Products may include nitroso or nitro derivatives depending on the extent of oxidation.
Scientific Research Applications
2-Nitro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Nitro-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : Nitro-trifluoromethylbenzonitriles are pivotal in Suzuki-Miyaura couplings, enabling access to biaryl structures for drug candidates .
- Chromatographic Behavior: Amino derivatives (e.g., 4-Amino-2-CF₃) exhibit distinct HPLC retention times, critical for impurity profiling in pharmaceuticals .
- Safety Considerations : Iodo and nitro derivatives require careful handling due to toxicity and light sensitivity, respectively .
Biological Activity
2-Nitro-3-(trifluoromethyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, while the nitro group can influence biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including nitration and the introduction of the trifluoromethyl group. A common method includes the use of trifluoromethylation reagents and nitrating agents to achieve the desired compound. For instance, fluorination followed by nitration can be employed to introduce both functional groups efficiently.
Antiproliferative Activity
Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, particularly in neuroblastoma cell lines such as SK-N-SH and IMR-32. The IC50 values indicate a significant reduction in cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SK-N-SH | 18.5 | Cell cycle arrest |
| IMR-32 | 12.4 | Apoptosis induction |
Antiprotozoal Activity
In addition to its anticancer properties, this compound has demonstrated activity against protozoan parasites. In vitro assays have revealed its effectiveness against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The compound's structure appears to enhance its potency against these pathogens compared to non-fluorinated analogs.
| Protozoan Species | IC50 (µM) |
|---|---|
| E. histolytica | 0.740 |
| G. intestinalis | 0.050 |
| T. vaginalis | 0.070 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Signaling : The trifluoromethyl group may alter cellular signaling pathways, enhancing the compound's effectiveness against resistant cell types.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Neuroblastoma Treatment : In a study involving neuroblastoma models, treatment with this compound resulted in a significant decrease in tumor size and increased survival rates compared to control groups.
- Protozoan Infections : Clinical evaluations have shown that patients treated with formulations containing this compound exhibited reduced symptoms and lower parasite loads in cases of giardiasis and amoebiasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
